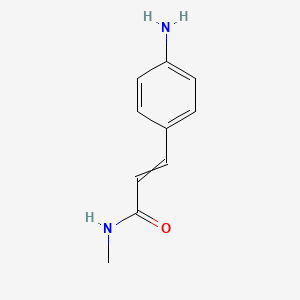
3-(4-Aminophenyl)-N-methylacrylamide
Vue d'ensemble
Description
3-(4-Aminophenyl)-N-methylacrylamide (APM) is an organic compound synthesized from the condensation of 4-aminophenol and N-methylacrylamide. It is a white crystalline solid with a melting point of 109-111 °C. APM is widely used in scientific research due to its unique properties, such as its ability to act as a cross-linking agent and its ability to form complexes with metal ions.
Applications De Recherche Scientifique
3-(4-Aminophenyl)-N-methylacrylamide is widely used in scientific research due to its ability to act as a cross-linking agent and its ability to form complexes with metal ions. It is used as a cross-linking agent in the preparation of polymers, such as polyvinyl alcohol, polyacrylamide, and polystyrene. 3-(4-Aminophenyl)-N-methylacrylamide is also used to prepare metal complexes, such as cobalt(II) complexes, which are used in the synthesis of pharmaceuticals and other organic compounds.
Mécanisme D'action
The mechanism of action of 3-(4-Aminophenyl)-N-methylacrylamide is not fully understood. However, it is thought to act as a cross-linking agent by forming covalent bonds between molecules. It is also thought to form complexes with metal ions by forming chelate rings.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(4-Aminophenyl)-N-methylacrylamide are not fully understood. However, it is known to be non-toxic and non-irritating. It has also been shown to be non-mutagenic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Aminophenyl)-N-methylacrylamide has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and non-toxic. It is also soluble in aqueous solutions and can form complexes with metal ions. However, it is not very stable and has a low boiling point.
Orientations Futures
There are several potential future directions for 3-(4-Aminophenyl)-N-methylacrylamide research. One potential direction is to explore its potential applications in drug delivery systems. Another potential direction is to study its ability to form complexes with metal ions, as this could be used to synthesize new pharmaceuticals or other organic compounds. Additionally, further research into its mechanism of action and biochemical and physiological effects could be conducted. Finally, further research into its stability and boiling point could be conducted to improve its performance in laboratory experiments.
Propriétés
IUPAC Name |
3-(4-aminophenyl)-N-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-7H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMLKEOEFBYKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-N-methylacrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



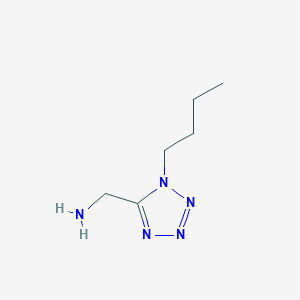
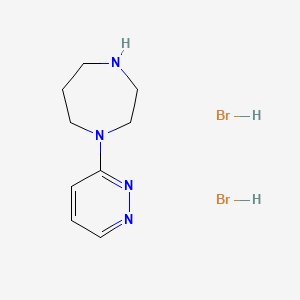
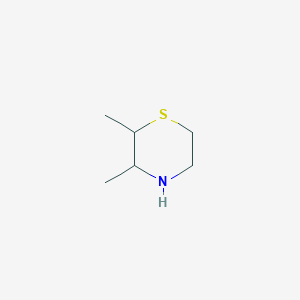
![2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B1395437.png)
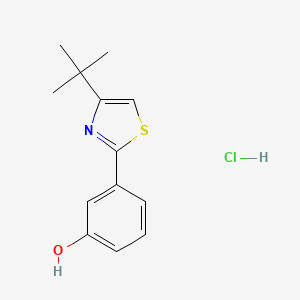
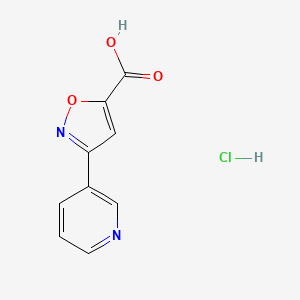
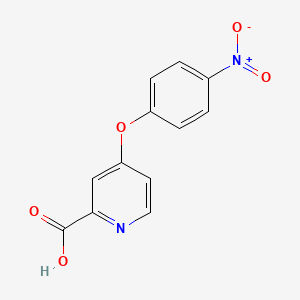
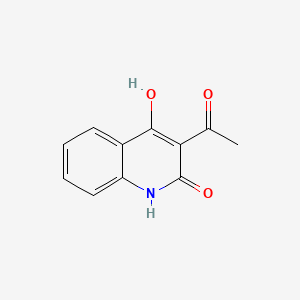
![7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1395445.png)
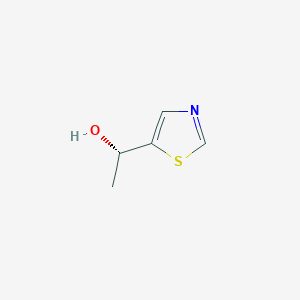
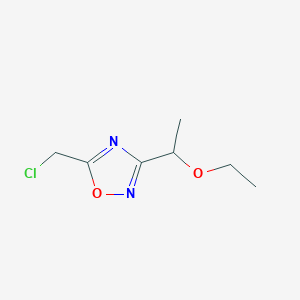
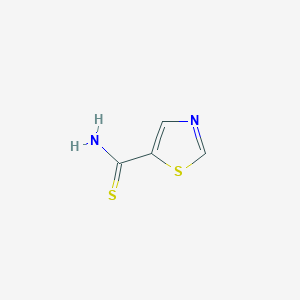
![Methyl[1-(methylsulfanyl)propan-2-yl]amine](/img/structure/B1395451.png)
![2-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1395452.png)